(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCGVAOWUFKCRN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262882 | |
| Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230643-52-4 | |
| Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230643-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2r 2 Amino N,n Dimethyl 3 Phenylpropanamide
Stereoselective and Asymmetric Synthesis Strategies
Achieving the desired (2R)-stereochemistry is a critical aspect of the synthesis of this compound. Various asymmetric strategies have been developed to control the stereochemical outcome, including the use of chiral auxiliaries, enantioselective catalysis, and resolution techniques.
Evans Oxazolidinone Auxiliaries:
The Evans methodology involves the acylation of a chiral oxazolidinone, derived from a readily available amino alcohol, with a suitable carboxylic acid derivative. wikipedia.orgnih.govsantiago-lab.com The resulting N-acyloxazolidinone can then be subjected to diastereoselective enolate formation and subsequent alkylation. wikipedia.orgharvard.edu For the synthesis of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide, one would start with an oxazolidinone derived from a D-amino alcohol to induce the (R)-configuration at the α-carbon. The general approach is outlined below:
Acylation: The chiral oxazolidinone is acylated, for instance with an appropriate acyl chloride, to form an N-acyl imide.
Enolate Formation: The N-acyl imide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a rigid chelated (Z)-enolate. harvard.edu
Diastereoselective Alkylation: The enolate is then reacted with a benzyl (B1604629) halide (e.g., benzyl bromide). The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity. harvard.edu
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, often under mild hydrolytic or reductive conditions, to yield the desired α-substituted carboxylic acid. santiago-lab.com This acid can then be converted to the N,N-dimethylamide.
| Step | Reagents and Conditions | Intermediate/Product | Key Feature |
| Acylation | Chiral oxazolidinone, acylating agent, base (e.g., n-BuLi) | N-acyloxazolidinone | Formation of the chiral imide |
| Enolate Formation | Strong base (e.g., LDA), low temperature | (Z)-enolate | Rigid, chelated intermediate |
| Alkylation | Benzyl halide | Diastereomerically enriched product | Stereodirecting influence of the auxiliary |
| Cleavage | Hydrolysis (e.g., LiOH) or reduction (e.g., LiBH4) | Enantiomerically enriched carboxylic acid | Removal of the chiral auxiliary |
Myers Pseudoephedrine/Pseudoephenamine Auxiliaries:
An alternative powerful method utilizes pseudoephedrine or pseudoephenamine as a chiral auxiliary. wikipedia.orgnih.govharvard.edu These auxiliaries are condensed with a carboxylic acid to form a chiral amide. The α-proton of this amide can be deprotonated to form a stable lithium chelated enolate, which then undergoes highly diastereoselective alkylation. wikipedia.orgharvard.edunih.gov A key advantage of this method is that the resulting alkylated amide can often be directly converted to other functional groups, and the auxiliary is easily recovered. nih.gov For the synthesis of D-phenylalanine derivatives, the (1S,2S)-(+)-pseudoephedrine auxiliary would be employed.
| Auxiliary | Starting Material | Key Features |
| Evans Oxazolidinone | Chiral amino alcohols | High diastereoselectivity in alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov |
| Myers Pseudoephedrine | (1R,2R)- or (1S,2S)-Pseudoephedrine | Highly crystalline intermediates, high diastereoselectivity, especially for quaternary centers. nih.gov |
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. rsc.orgmdpi.com For the synthesis of β-amino amides, chiral phosphoric acids have been shown to be effective catalysts in reactions such as the aza-Cope rearrangement. acs.orgnih.gov While this specific reaction may not directly produce the target α-amino amide, it highlights the potential of organocatalysts to control stereochemistry in amide synthesis. Chiral primary α-amino amides themselves can also act as multifunctional organocatalysts in various asymmetric reactions. mdpi.com
Biocatalysis:
Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. nih.gov For the synthesis of D-phenylalanine derivatives, phenylalanine ammonia (B1221849) lyases (PALs) can be employed in a multienzymatic cascade process. nih.gov This approach can start from inexpensive cinnamic acids and, through a combination of amination and deracemization, produce D-phenylalanines with high yield and excellent optical purity. nih.gov Furthermore, lipases are widely used for the enzymatic synthesis of amides. For instance, the lipase (B570770) from Sphingomonas sp. has been shown to catalyze the aminolysis of esters or acids in an aqueous system to produce amides like phenylalanine butyramide. mdpi.com A similar enzymatic strategy could be envisioned for the synthesis of this compound from a suitable D-phenylalanine ester and dimethylamine.
| Catalysis Type | Catalyst Example | Reaction Type | Advantages |
| Organocatalysis | Chiral Phosphoric Acids | Asymmetric rearrangements, additions | Metal-free, mild conditions. acs.orgnih.gov |
| Biocatalysis | Phenylalanine Ammonia Lyase (PAL) | Amination/Deracemization | High enantioselectivity, environmentally benign. nih.gov |
| Biocatalysis | Lipase | Amidation | Mild conditions, high selectivity. mdpi.comnih.gov |
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While not an asymmetric synthesis, it is a practical method for obtaining enantiomerically pure compounds.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. almacgroup.com For example, a lipase can selectively hydrolyze the L-enantiomer of an N-acyl-phenylalanine ester, leaving the D-enantiomer unreacted. google.comgoogleapis.com This unreacted D-ester can then be separated and converted to this compound. This method's efficiency is determined by the enantioselectivity (E-value) of the enzyme. almacgroup.com
Asymmetric Transformation:
A more advanced resolution technique is asymmetric transformation, which combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. D-phenylalanine has been prepared from DL-phenylalanine with high optical purity and yield using this method, which involves the formation of a diastereomeric salt with a chiral resolving agent in the presence of an aldehyde that facilitates racemization. mdma.ch
Functionalization and Derivatization at Amide Nitrogen and Phenyl Moiety
Further modification of this compound can provide access to a diverse range of derivatives with potentially novel biological activities.
N-Alkylation:
The primary amino group of this compound can be selectively alkylated. Reductive amination is a common method, involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or hydrogen over a palladium catalyst. For N-methylation, formaldehyde (B43269) is a common C1 source. rsc.orgchemrxiv.org Alternatively, formic acid can be used as both the carbon and hydrogen source in the presence of a suitable catalyst, such as Pd/In2O3. researchgate.net
N-Acylation:
The amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. researchgate.net Peptide coupling reagents, like TBTU, can also be used to form an amide bond between the amino group of the target compound and a carboxylic acid, although care must be taken to avoid racemization, especially when using tertiary amine bases like DIPEA. mdpi.com
| Reaction | Reagents | Product |
| N-Methylation | Formaldehyde, H2, Pd/C or Formic Acid, Pd/In2O3 | N-methylated amine |
| N-Acylation | Acyl chloride, base or Carboxylic acid, TBTU | N-acylated amide |
The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. quora.comresearchgate.net
C-H Functionalization:
Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H olefination of phenylalanine residues in peptides has been demonstrated, showcasing the feasibility of modifying the phenyl ring. ntu.ac.uk Similarly, direct fluorination of β-methylene C(sp3)–H bonds in phenylalanine derivatives has been achieved using a palladium catalyst and a suitable ligand. nih.gov These methods provide powerful tools for late-stage functionalization.
Electrophilic Aromatic Substitution:
Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be applied to the phenyl ring. quora.comnih.govacs.org The directing effects of the alkyl side chain will primarily lead to substitution at the ortho and para positions. The reaction conditions would need to be carefully chosen to be compatible with the other functional groups in the molecule. For instance, nitration can be achieved using a nitrating mixture, but the strongly acidic conditions might affect the amino and amide groups. rsc.org
| Modification | Method | Potential Substituents |
| C-H Olefination | Pd-catalyzed reaction with styrenes | Substituted vinyl groups |
| Halogenation | Electrophilic halogenating agents | Fluoro, Chloro, Bromo |
| Nitration | Nitrating mixture (HNO3/H2SO4) | Nitro group |
Novel Synthetic Route Development and Process Optimization
The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid group of a protected D-phenylalanine derivative and dimethylamine. The choice of coupling reagent is critical to the success of this transformation, influencing reaction efficiency and the preservation of stereochemical integrity.
A comparative study of various amide-bond forming reagents in aqueous media highlighted the substrate-dependent performance of these reagents. While this study did not specifically use D-phenylalanine, it provides valuable insights into the selection of appropriate coupling agents for similar transformations. For instance, the combination of diisopropylcarbodiimide (DIC) with an additive was found to have a broad substrate scope, whereas other reagents showed preference for specific types of amines or carboxylic acids. luxembourg-bio.com
In the context of peptide synthesis, which shares mechanistic similarities with the formation of this compound, uronium-based coupling reagents like HBTU, HATU, and TBTU have become popular due to their efficiency and ability to suppress racemization. peptide.comacs.org These reagents, often used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activate the carboxylic acid, facilitating nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate when using carbodiimides, which can then react with the amine to form the desired amide. The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization by forming an active ester intermediate. peptide.com
Process optimization also extends to the choice of solvent and reaction temperature. Greener solvents are increasingly being explored to replace traditional dipolar aprotic solvents like DMF and DCM. acs.org Furthermore, enzymatic approaches, such as the use of phenylalanine ammonia lyases, are being investigated for the sustainable synthesis of L-phenylalanine derivatives, which could potentially be adapted for the production of related compounds. researchgate.net
The following tables summarize key parameters and findings from the literature regarding the synthesis of amides from amino acid precursors, providing a framework for the development of an optimized process for this compound.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Common Additive(s) | Key Advantages | Potential Drawbacks |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Inexpensive, widely used | Formation of insoluble dicyclohexylurea byproduct |
| DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure® | Soluble urea (B33335) byproduct, suitable for solid-phase synthesis | Potential for racemization without additives |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt (1-Hydroxy-7-azabenzotriazole) | Water-soluble byproducts, easy removal | |
| HBTU/TBTU | DIPEA (N,N-Diisopropylethylamine) | High efficiency, low racemization | |
| HATU | DIPEA | Faster reaction rates and less epimerization than HBTU | Higher cost |
| PyBOP® | DIPEA | Effective for sterically hindered amino acids | |
| T3P® (Propylphosphonic Anhydride) | Pyridine | Low epimerization, high yields | |
| COMU | Collidine | High efficiency, good solubility in green solvents, safer profile |
Table 2: Influence of Protecting Groups on Racemization
| Amino Acid Derivative | Protecting Group | Coupling Reagent | Racemization Outcome | Reference |
| Phenylalanine | Boc (tert-Butoxycarbonyl) | T3P®, PyBOP® | Racemization-free | nih.gov |
| C-terminal Cysteine | Fmoc (9-Fluorenylmethoxycarbonyl) | Various | Racemization suppressed with 2-chlorotrityl resin | nih.gov |
The data underscores the importance of a multi-faceted approach to the development of synthetic routes for this compound. The optimal process would likely involve the use of an N-protected D-phenylalanine derivative, such as Boc-D-phenylalanine, in conjunction with a modern coupling reagent like HATU or COMU, under carefully controlled temperature and solvent conditions to ensure a high-yielding, and racemization-free synthesis.
Stereochemical Purity Assessment and Conformational Analysis in Research
Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR)
Enantiomeric excess (ee) is a critical measure of stereochemical purity, and several analytical methods are employed for its precise determination. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly utilized techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying their relative amounts. The separation can be achieved through two primary approaches:
Direct Separation: This method uses a chiral stationary phase (CSP). The stationary phase is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, leading to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid derivatives. jiangnan.edu.cn
Indirect Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.govresearchgate.net The choice of CDA is crucial for achieving good resolution.
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = [ (AR - AS) / (AR + AS) ] × 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a versatile alternative for determining enantiomeric excess without requiring physical separation. nih.gov This is typically accomplished by using a chiral solvating agent (CSA) or a chiral derivatizing agent.
Chiral Solvating Agents (CSAs): A CSA is a chiral molecule that forms rapidly exchanging, transient diastereomeric complexes with the enantiomers of the analyte in solution. mdpi.com This association creates a different chiral environment for each enantiomer, causing their corresponding nuclei (e.g., ¹H or ¹³C) to become chemically non-equivalent and resonate at slightly different frequencies in the NMR spectrum. nih.gov The integration of these separated signals allows for the direct calculation of the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, a CDA can be used to convert the enantiomers into stable diastereomers, which will inherently have different NMR spectra.
The key advantage of NMR is that it is a non-separative technique and can provide a direct measure of the enantiomeric composition in the sample vial. nih.gov
| Feature | Chiral HPLC | NMR Spectroscopy |
|---|---|---|
| Principle | Physical separation of enantiomers based on differential interactions with a chiral environment. | Differentiation of enantiomers in solution via diastereomeric interactions, leading to distinct spectral signals. nih.gov |
| Methodology | Direct analysis on a chiral stationary phase or indirect analysis after derivatization on an achiral phase. jiangnan.edu.cnnih.gov | Addition of a chiral solvating or derivatizing agent to the NMR sample. mdpi.com |
| Sensitivity | Generally higher, capable of detecting trace impurities. | Generally lower, requires higher sample concentration. |
| Sample Recovery | Preparative HPLC allows for sample recovery. | Non-destructive, sample can be fully recovered. |
| Development Time | Method development can be time-consuming (column and mobile phase screening). | Often faster for screening purposes, involving testing of different CSAs. |
Spectroscopic Characterization for Stereochemical Assignment
While techniques like HPLC and NMR can determine the ratio of enantiomers, assigning the absolute configuration (i.e., identifying which peak or signal corresponds to the R-enantiomer) requires further spectroscopic analysis.
NMR Spectroscopy with Chiral Auxiliaries
The use of CSAs in NMR can extend beyond ee determination to the assignment of absolute configuration. By systematically studying the interaction of a CSA with a series of known chiral compounds, a correlation model can be established. For instance, it might be observed that for a specific class of amino acid derivatives, the proton at the chiral center of the (R)-enantiomer consistently shifts upfield upon addition of a particular CSA, while the (S)-enantiomer shifts downfield. mdpi.com Applying this empirical model to (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide allows for the confident assignment of its configuration.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers produce mirror-image CD spectra. The specific pattern of positive and negative absorption bands, known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration. By comparing the experimentally measured CD spectrum of a compound to spectra predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be determined.
| Technique | Observable | Principle of Assignment |
|---|---|---|
| NMR with CSA | Differential chemical shifts (ΔδRS) for enantiomers. nih.gov | Consistent direction of chemical shift changes for a known configuration allows for assignment by analogy. mdpi.com |
| Circular Dichroism (CD) | Sign and intensity of Cotton effects. | Comparison of the experimental spectrum with theoretical spectra calculated for a known (e.g., R) configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized infrared light. | Provides a complex vibrational fingerprint that can be matched to computational predictions for absolute configuration. |
Conformational Studies and Rotamer Analysis of the Amide Bond
The structure of this compound is not static; it is a flexible molecule with several rotatable bonds. Of particular interest is the rotation around the C-N amide bond. Due to p-orbital overlap between the carbonyl oxygen, carbon, and the nitrogen lone pair, the amide C-N bond possesses significant double-bond character. This restricts rotation, leading to the potential for distinct rotational isomers, or rotamers. astr.ro
For the N,N-dimethylamide group, this restricted rotation makes the two methyl groups diastereotopic. If the rotation is slow on the NMR timescale, they will appear as two distinct singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. The signals will broaden, eventually coalesce into a single broad peak, and then sharpen into a single time-averaged singlet at higher temperatures. This dynamic behavior can be studied using Variable Temperature NMR (VT-NMR).
From the coalescence temperature (Tc) and the frequency separation of the two signals (Δν) at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative insight into the stability of the amide bond conformation. nih.gov The equilibrium between different rotamers can be influenced by factors such as steric hindrance from adjacent groups and the polarity of the solvent. astr.ro
Solid-State and Solution-State Structural Investigations
A complete understanding of the molecule's structure requires investigation in both the solid and solution phases, as the preferred conformations can differ significantly.
Solid-State Investigations
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation as it exists within the crystal lattice. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds, which can play a crucial role in stabilizing a particular conformation. nih.govresearchgate.net For instance, in related amino acid amides, hydrogen bonds involving the primary amine and the amide carbonyl group are common motifs that dictate the supramolecular assembly in the crystal. nih.gov
Solution-State Investigations
In solution, the molecule is free from crystal packing forces and can adopt a range of conformations. NMR spectroscopy is the most powerful tool for elucidating the preferred solution-state structure.
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for conformational modeling.
J-Coupling Constants: The magnitude of three-bond scalar couplings (³J) between protons can be related to the dihedral angle between them via the Karplus equation. This provides valuable information about the conformation around single bonds, such as the Cα-Cβ bond of the phenylalanine side chain.
By combining distance restraints from NOESY and dihedral angle restraints from J-couplings, a detailed picture of the average conformation of this compound in a specific solvent can be constructed. nih.gov
| Phase | Technique | Information Obtained |
|---|---|---|
| Solid-State | Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (e.g., hydrogen bonding). nih.gov |
| Solution-State | NMR - NOESY | Interproton distance constraints (< 5 Å), information on spatial proximity. |
| NMR - J-Coupling Analysis | Dihedral angle constraints via the Karplus equation, information on bond torsion. |
In Vitro Molecular Interactions and Mechanistic Insights of this compound
Detailed analysis of the molecular behavior of this compound through in vitro and computational models has begun to shed light on its interactions with biological targets. This section focuses on the specific binding characteristics, mechanisms of molecular recognition, and the structure-activity relationships that govern its biological effects at a molecular level.
Molecular Interactions and Mechanistic Studies in in Vitro Systems and Computational Models
Structure-Activity Relationship (SAR) Exploration at the Molecular Level
Systematic Substituent Effects on In Vitro Activity
The in vitro activity of a molecule like this compound can be significantly influenced by modifications to its chemical structure. A systematic investigation into the effects of substituents can provide crucial insights into the structure-activity relationship (SAR). This involves synthesizing a series of analogs where specific parts of the molecule are altered and then evaluating their biological activity in a relevant in vitro assay.
For this compound, key positions for substitution would include the phenyl ring, the α-carbon, and the amide nitrogen. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring could modulate hydrophobic and electronic interactions with a biological target. Similarly, altering the N,N-dimethyl groups to other alkyl substituents could probe the steric and electronic requirements of the binding pocket.
Hypothetical Data on Substituent Effects:
To illustrate this, consider a hypothetical in vitro assay measuring the inhibition of a specific enzyme. The table below presents plausible data for a series of analogs, demonstrating how systematic changes could affect potency (represented by IC₅₀ values, the concentration required for 50% inhibition).
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Amide Substitution) | IC₅₀ (nM) | Fold Change vs. Parent |
| Parent | H | -N(CH₃)₂ | 100 | 1.0 |
| Analog-1 | 4-Cl | -N(CH₃)₂ | 50 | 2.0 |
| Analog-2 | 4-OCH₃ | -N(CH₃)₂ | 250 | 0.4 |
| Analog-3 | H | -N(CH₂CH₃)₂ | 150 | 0.67 |
| Analog-4 | H | -NHCH₃ | 80 | 1.25 |
This data is illustrative and does not represent published experimental results.
From this hypothetical data, one might infer that an electron-withdrawing substituent at the para-position of the phenyl ring enhances activity, while an electron-donating group is detrimental. Furthermore, the N,N-dimethyl configuration appears to be near-optimal, with larger or smaller groups reducing potency.
Pharmacophore Modeling and Ligand-Based Design Principles
In the absence of a known 3D structure of the biological target, ligand-based design principles are invaluable. Pharmacophore modeling is a key technique in this approach. A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.
For a series of active molecules including this compound, a pharmacophore model could be generated by aligning the compounds and identifying common chemical features that are essential for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
A potential pharmacophore for this compound and its analogs might include:
An aromatic feature corresponding to the phenyl ring.
A hydrophobic feature from the benzyl (B1604629) group.
A hydrogen bond acceptor from the amide oxygen.
A potential positive ionizable feature from the primary amine, depending on its protonation state.
This model could then be used to screen virtual libraries for new compounds with a higher probability of being active, or to guide the design of novel analogs with improved properties.
In Vitro Permeability and Transport Studies in Model Systems
The ability of a compound to exert a biological effect often depends on its capacity to cross cellular membranes and reach its site of action. In vitro permeability and transport studies are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Membrane Permeation Assays (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. This assay utilizes a 96-well plate format where a filter plate is coated with an artificial lipid membrane, separating a donor well (containing the compound) from an acceptor well. The rate at which the compound diffuses from the donor to the acceptor well provides a measure of its permeability.
For this compound, a PAMPA study would provide an effective permeability (Pe) value. The N,N-dimethylation of the amide might be expected to influence its permeability characteristics, potentially by altering its polarity and hydrogen bonding capacity compared to a primary or secondary amide.
Hypothetical PAMPA Data:
The following table illustrates how the permeability of this compound might compare to other compounds and its own analogs. Permeability is often classified as low, medium, or high based on the measured Pe value.
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Permeability Class |
| This compound | 5.2 | Medium |
| Propranolol (High Permeability Control) | 15.8 | High |
| Atenolol (Low Permeability Control) | 0.3 | Low |
| (2R)-2-amino-3-phenylpropanamide (Des-dimethyl analog) | 2.1 | Low to Medium |
This data is illustrative and does not represent published experimental results.
This hypothetical data suggests that the N,N-dimethyl groups in the parent compound may enhance its passive permeability compared to the corresponding primary amide.
Transporter Interaction Profiling in Cell-Free or Cell-Based Assays (excluding clinical models)
While PAMPA assesses passive diffusion, many molecules are subject to active transport across biological membranes by transporter proteins. These transporters can either facilitate uptake into cells or actively pump compounds out (efflux). Identifying a compound as a substrate or inhibitor of key transporters is critical for understanding its pharmacokinetic profile.
In vitro assays for transporter interaction can be conducted using cell lines that overexpress a specific transporter (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs)) or using membrane vesicles derived from these cells.
A study on this compound would involve testing its ability to be transported by these proteins or to inhibit the transport of known substrates. For example, in a P-gp efflux assay, the bidirectional transport of the compound across a monolayer of cells expressing P-gp would be measured. An efflux ratio (ratio of basal-to-apical permeability to apical-to-basal permeability) significantly greater than 2 would suggest it is a P-gp substrate.
Hypothetical Transporter Interaction Data:
| Transporter | Assay Type | Result | Interpretation |
| P-glycoprotein (P-gp/MDR1) | Bidirectional Transport | Efflux Ratio = 3.5 | Substrate of P-gp |
| BCRP | Inhibition Assay | IC₅₀ > 50 µM | Not a significant inhibitor |
| OATP1B1 | Substrate Assay | No significant uptake | Not a substrate |
This data is illustrative and does not represent published experimental results.
These hypothetical findings would indicate that the distribution of this compound in the body could be limited by P-gp efflux, a crucial consideration for its potential development.
Applications As a Chemical Probe, Building Block, or Research Scaffold
Design and Development of Chemical Biology Tools
Chemical biology tools are essential for dissecting complex biological processes at the molecular level. The structure of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide provides a robust framework that can be chemically modified to create specialized probes for investigating cellular functions, identifying protein targets, and studying enzymatic pathways.
The identification of a small molecule's biological target is a critical step in understanding its mechanism of action. One powerful strategy involves chemically attaching a reporter tag, such as a fluorescent dye (fluorophore) or an affinity handle (like biotin), to the molecule of interest. The primary amine group on this compound is a prime site for such modifications.
By reacting the amine with an activated fluorophore, researchers can create fluorescent probes. These probes can be introduced into cells or tissues, and their localization can be monitored using techniques like fluorescence microscopy. This allows for the visualization of where the compound accumulates, providing clues about its potential targets. Common fluorophores that can be conjugated to amino groups include naphthalimide and coumarin (B35378) derivatives, chosen for their photostability and high quantum yields. mdpi.comnih.govmdpi.com The synthesis of fluorescent non-natural amino acids is a well-established field, providing a clear precedent for the modification of this phenylalanine derivative. mdpi.com
Similarly, an affinity tag can be attached to the molecule. If the tagged compound retains its biological activity, it can be used in "pull-down" experiments. In this technique, the tagged molecule is incubated with a cell lysate. The molecule binds to its target protein(s), and this complex can then be selectively isolated from the mixture using a resin that binds to the affinity tag (e.g., streptavidin resin for a biotin (B1667282) tag). The captured proteins can then be identified using mass spectrometry, revealing the direct molecular targets of the original compound.
Table 1: Examples of Functional Tags for Modifying this compound This table is illustrative and shows potential modifications.
| Tag Type | Example Tag | Potential Attachment Site | Application |
| Fluorescent | Naphthalimide | Primary Amine | Cellular Imaging, Target Localization |
| Fluorescent | Coumarin | Primary Amine | Fluorescence Resonance Energy Transfer (FRET) Assays |
| Affinity | Biotin | Primary Amine | Target Identification via Pull-Down Assays |
| Photo-affinity | Benzophenone | Primary Amine | Covalent Capture of Target Proteins |
Substrate Mimics and Inhibitors for Enzymatic Pathway Studies
Because this compound is a derivative of D-phenylalanine, it can serve as a mimic of the natural amino acid in various biological contexts. nih.gov Enzymes that recognize and process phenylalanine, such as Phenylalanyl-tRNA synthetase (PheRS), are potential targets for molecules based on this scaffold. nih.gov Researchers have designed inhibitors of PheRS by creating molecules that mimic the natural substrate, phenylalanyl adenylate (Phe-AMP). nih.gov These designs often incorporate an aryl group to mimic the phenylalanine side chain and an amide or sulfonamide linker, features present in the this compound structure.
By acting as a substrate mimic, the compound can function as a competitive inhibitor, binding to the enzyme's active site but not undergoing the normal catalytic reaction. This blocks the natural substrate from binding and allows researchers to study the consequences of inhibiting a specific enzymatic step. The (S)-enantiomer of this compound is utilized in the synthesis of inhibitors for Factor XI, a serine protease involved in the blood coagulation cascade, further demonstrating the utility of this chemical framework in creating potent and selective enzyme inhibitors. nih.gov
Contributions to Lead Identification and Optimization in Early Drug Discovery Research
In the quest for new medicines, the identification of novel "lead" compounds with promising biological activity is a crucial first step. This compound can contribute significantly to this process, either as a privileged scaffold for building diverse chemical libraries or as a fragment in fragment-based screening campaigns.
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net These scaffolds represent a validated starting point in chemical space for the design of new bioactive molecules. Structures like benzimidazole (B57391) and 2-phenylcyclopropylmethylamine are recognized as privileged scaffolds due to their frequent appearance in approved drugs and clinical candidates. nih.govajptonline.com
The phenylpropanamide core of this compound possesses characteristics of a privileged scaffold. It is a simple, synthetically accessible structure that presents key functional groups—an aromatic ring for hydrophobic and π-stacking interactions, an amide bond, and a primary amine for hydrogen bonding—in a defined three-dimensional arrangement. Medicinal chemists can use this scaffold to generate a library of diverse compounds by systematically modifying its variable points:
The Phenyl Ring: Substituents can be added to alter electronic properties and steric bulk.
The Primary Amine: Can be acylated, alkylated, or used as a handle to attach other cyclic structures.
The N,N-dimethylamide: The methyl groups can be replaced with other alkyl or cyclic groups to explore different binding pockets.
This approach allows for the rapid exploration of the structure-activity relationship (SAR) around the core scaffold, accelerating the discovery of new lead compounds for a variety of targets. researchgate.net
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that starts with screening libraries of very small molecules, or "fragments." wikipedia.orgfrontiersin.org These fragments typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors. frontiersin.org These low-complexity fragments tend to bind to targets with low affinity but do so very efficiently, making them excellent starting points for chemical optimization. nih.gov
This compound is an ideal candidate for inclusion in a fragment library. Its molecular weight of 192.26 g/mol fits well within the fragment size criteria. In an FBDD campaign, a library of fragments is screened against a protein target using sensitive biophysical techniques like nuclear magnetic resonance (NMR) or surface plasmon resonance (SPR). If this compound is identified as a "hit" (a fragment that binds to the target), its binding mode is determined, often through X-ray crystallography. Chemists can then use this structural information to either "grow" the fragment by adding new functional groups to improve affinity or "link" it with another fragment that binds in a nearby pocket to create a much more potent molecule. wikipedia.orgebrary.net
Table 2: Properties of this compound in the Context of FBDD's "Rule of Three"
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
| Molecular Weight | < 300 Da | 192.26 g/mol | Yes |
| cLogP | < 3 | ~1.2 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (primary amine) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (amide oxygen, primary amine nitrogen) | Yes |
| Rotatable Bonds | ≤ 3 | 4 | No (Slight deviation) |
Utility in Assay Development and Screening Methodologies (In Vitro)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the testing of thousands to millions of compounds for activity against a specific biological target. The development of robust and reliable in vitro assays is critical for the success of any screening campaign. selvita.com While not a screening hit itself in this context, a well-characterized molecule like this compound can serve several important roles in the development and execution of these assays.
In biochemical assays that monitor enzyme activity or binding events, the compound can be used as a negative control. Because it is structurally related to a potential substrate (phenylalanine) but is not identical, it can help confirm that any observed activity from test compounds is specific and not an artifact caused by a general chemical feature.
In competitive binding assays, this compound could be used as a tool compound. For instance, if a fluorescently-labeled ligand is developed for a receptor that binds phenylalanine-like structures, the unlabeled this compound could be used as a competitor to validate the assay. A successful assay would show that increasing concentrations of the unlabeled compound displace the fluorescent ligand, causing a measurable change in signal (e.g., a decrease in fluorescence polarization or FRET). selvita.com This helps establish the assay's validity before it is used to screen large compound libraries. Furthermore, for a confirmed hit from a primary screen, this compound could be used in follow-up mechanism-of-action studies to determine if the hit binds to the same site as the phenylalanine-like scaffold.
In Vitro Metabolic Stability and Biotransformation Pathways
Microsomal Stability Studies (In Vitro)
In vitro metabolic stability assays are fundamental in determining how susceptible a compound is to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily. bioduro.com These assays typically involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. creative-bioarray.com The rate of disappearance of the parent compound over time is measured to determine key parameters like the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). bioduro.comcreative-bioarray.com
For (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide, the presence of an N,N-dimethylamino group and a phenyl ring suggests potential sites for metabolic attack by CYP enzymes. The stability of related Nα-aroyl-N-aryl-phenylalanine amides has been shown to be influenced by steric shielding of amide bonds, indicating that the accessibility of these functional groups is a key determinant of metabolic rate. nih.govnih.gov
Table 1: Illustrative Data from a Microsomal Stability Assay
This table illustrates the type of data that would be generated from a microsomal stability study. The values presented are hypothetical and for descriptive purposes only.
| Parameter | Value | Description |
| Half-life (t₁/₂) (min) | e.g., 30 | The time it takes for the concentration of the compound to be reduced by half. |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | e.g., 23.1 | The intrinsic ability of the liver enzymes to metabolize the compound. |
| Percent Remaining at 60 min (%) | e.g., 25 | The percentage of the initial compound that has not been metabolized after a 60-minute incubation. |
Identification of In Vitro Metabolites and Enzymatic Pathways (e.g., CYP, UGT)
Identifying the metabolites of a new chemical entity is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. This is typically achieved by incubating the compound with liver microsomes or other subcellular fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org
For this compound, several metabolic pathways can be predicted:
N-Dealkylation: The N,N-dimethylamino group is a likely site for oxidative N-dealkylation by CYP enzymes, particularly CYP3A4 and CYP2D6, leading to the formation of the corresponding N-methylamino and primary amino metabolites. Liver microsomal cytochrome P-450 is known to readily N-dealkylate N,N-dimethylamides. researchgate.net The metabolism of N,N-dimethylaniline, for instance, confirms N-demethylation as a major metabolic route. nih.gov
Hydroxylation: The phenyl ring is susceptible to aromatic hydroxylation, another common CYP-mediated reaction. This would result in the formation of various phenolic metabolites.
Amide Hydrolysis: While generally more stable than esters, the amide bond could undergo hydrolysis, although this is often a slower metabolic process. Studies on related phenylalanine amides suggest that the amide bond is a potential metabolic weak point. nih.gov
Glucuronidation: The primary amino group, if formed through N-dealkylation, and any hydroxylated metabolites can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the elimination of many xenobiotics containing amine or hydroxyl functional groups. nih.govresearchgate.net Both primary and secondary amines can be substrates for N-glucuronidation. nih.gov The amide nitrogen itself could also be a site for N-glucuronidation, a reaction catalyzed by enzymes such as UGT2B7. nih.gov
Table 2: Predicted In Vitro Metabolites and Responsible Enzymatic Pathways
This table provides a hypothetical overview of potential metabolites and the enzymes likely involved in their formation.
| Potential Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved |
| (2R)-2-amino-N-methyl-3-phenylpropanamide | N-Demethylation | CYP3A4, CYP2D6 |
| (2R)-2-amino-3-phenylpropanamide | N-Didemethylation | CYP3A4, CYP2D6 |
| (2R)-2-amino-N,N-dimethyl-3-(4-hydroxyphenyl)propanamide | Aromatic Hydroxylation | CYP2D6, CYP2C9 |
| Glucuronide conjugates | Glucuronidation | UGTs (e.g., UGT1A, UGT2B7) |
In Vitro Inhibition or Induction of Drug-Metabolizing Enzymes
It is important to assess whether a new compound can inhibit or induce the activity of drug-metabolizing enzymes, as this can lead to clinically significant drug-drug interactions.
Inhibition Studies: In vitro inhibition assays measure the ability of a compound to block the activity of specific CYP or UGT isoforms. nih.gov This is typically done by co-incubating the test compound with known substrates for these enzymes in human liver microsomes and measuring the impact on the rate of metabolite formation. pensoft.net Compounds containing amine functionalities can sometimes form metabolic-intermediate (MI) complexes with CYP enzymes, leading to quasi-irreversible inhibition. researchgate.net
Induction Studies: Induction studies, often conducted using cultured human hepatocytes, determine if a compound can increase the expression of drug-metabolizing enzymes. This is a receptor-mediated process and can lead to an increased clearance of co-administered drugs. pensoft.net
Given the chemical structure of this compound, it would be prudent to evaluate its potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Without specific data, it is difficult to predict its inhibitory or inductive potential.
Table 3: Illustrative Data from an In Vitro CYP Inhibition Assay
This table shows a hypothetical outcome of a CYP inhibition study, indicating the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀).
| CYP Isoform | IC₅₀ (µM) | Interpretation |
| CYP1A2 | > 50 | No significant inhibition |
| CYP2C9 | > 50 | No significant inhibition |
| CYP2C19 | 25 | Weak inhibition |
| CYP2D6 | 5 | Moderate inhibition |
| CYP3A4 | 15 | Weak to moderate inhibition |
Future Directions and Emerging Research Avenues for 2r 2 Amino N,n Dimethyl 3 Phenylpropanamide
Integration with Artificial Intelligence and Machine Learning in Molecular Design
Machine learning algorithms can be trained on large datasets of molecules to predict structure-activity relationships (SAR) and various ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby reducing time and resource expenditure. nih.govrsc.org Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can propose entirely new molecular structures with desired characteristics, moving beyond simple modifications of a known scaffold. nih.govgithub.com
Future research could involve:
De Novo Design: Utilizing generative models to create a library of novel derivatives of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide. These models can be constrained to maintain the core pharmacophore while optimizing for properties like target binding affinity and reduced off-target effects. youtube.comnih.gov
Property Prediction: Employing deep learning models to accurately predict key properties of designed analogs, including solubility, metabolic stability, and potential interactions with various biological targets. nih.gov
Synthesis Planning: Integrating AI tools that can propose viable and efficient synthetic routes for the most promising computationally designed molecules, bridging the gap between virtual design and physical synthesis. youtube.com
| AI/ML Technique | Application in Molecular Design | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure and biological activity of compounds. researchgate.net | Predicting the activity of novel analogs to guide lead optimization. |
| Deep Neural Networks (DNNs) | Learns complex, non-linear relationships from large datasets to predict molecular properties. nih.gov | Enhanced prediction of ADMET properties and bioactivity for designed derivatives. |
| Generative Adversarial Networks (GANs) | Generates novel molecular structures that are similar to a given dataset but with unique features. github.com | Discovery of novel, patentable analogs with potentially superior therapeutic profiles. |
| Recurrent Neural Networks (RNNs) | Processes sequential data, making it suitable for representing molecules as strings (e.g., SMILES). youtube.comrsc.org | Designing new peptide or amino acid-based molecules with specific functional attributes. |
Exploration of Novel Biological Targets Based on Mechanistic Insights
A deep understanding of a compound's mechanism of action is crucial for identifying new therapeutic applications and potential biological targets. As an amino acid amide derivative, this compound may interact with a variety of biological systems that recognize or transport amino acids. nih.gov Amino acid metabolic and transport pathways are increasingly recognized as critical targets in various diseases, including cancer and neurological disorders. nih.govspringernature.com
Future research should focus on elucidating the precise molecular interactions of this compound. Mechanistic studies could reveal that its effects are mediated through previously unknown targets. For instance, many G protein-coupled receptors (GPCRs), a major class of drug targets, are activated by amino acid-derived ligands. news-medical.net
Key research avenues include:
Target Deconvolution: Using techniques like chemical proteomics and thermal shift assays to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling and metabolic pathways. This could point towards enzymes or transporters whose modulation is responsible for the compound's activity. springernature.com
Computational Target Prediction: Leveraging docking simulations and other computational methods to screen the compound against a wide array of known protein structures to generate hypotheses about potential new targets.
| Potential Target Class | Rationale for Exploration | Investigative Method |
|---|---|---|
| Amino Acid Transporters (e.g., LAT1/SLC7A5) | The compound is a derivative of phenylalanine, a natural substrate for these transporters which are often overexpressed in cancer. nih.govnih.gov | Competitive binding assays, cellular uptake studies. |
| Metabolic Enzymes | Amino acid derivatives can act as inhibitors or modulators of enzymes involved in amino acid biosynthesis or catabolism. springernature.com | Enzyme kinetics assays, metabolomics profiling. |
| G Protein-Coupled Receptors (GPCRs) | Many GPCRs bind small molecule ligands, and amino acid structures can serve as a basis for novel agonists or antagonists. news-medical.net | Receptor binding and functional assays (e.g., cAMP measurement). |
| Peptidases/Proteases | The amide structure could mimic a peptide bond, potentially interacting with enzymes that cleave such bonds. | Protease activity assays with and without the compound. |
Green Chemistry Principles in Synthesis and Process Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Applying these principles to the synthesis of this compound is essential for sustainable and environmentally responsible development. Traditional multi-step organic syntheses can be resource-intensive and generate significant waste.
Future research will focus on developing more sustainable synthetic routes. blazingprojects.com This includes exploring the use of renewable feedstocks, alternative and safer solvents, and highly efficient catalytic methods. chemistryjournals.net Biocatalysis, in particular, offers a powerful tool for chiral synthesis. nih.gov The use of engineered enzymes, such as transaminases or lipases, can provide high stereoselectivity under mild, aqueous conditions, which is critical for producing the desired (2R)-enantiomer exclusively. nih.govrsc.org
Potential improvements in synthesis include:
Biocatalytic Routes: Developing enzymatic or chemo-enzymatic pathways that can construct the chiral center and the amide bond with high efficiency and selectivity, minimizing the need for protecting groups and harsh reagents. nih.gov
Renewable Feedstocks: Investigating the use of starting materials derived from biomass, such as glucose or lignin, to replace petroleum-based precursors. manufacturing.net
Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can improve safety, efficiency, and scalability while reducing solvent usage and reaction times compared to traditional batch processing. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemistryjournals.net
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |
|---|---|---|
| Catalysis | Use of engineered enzymes (e.g., transaminases) for asymmetric amination. nih.gov | High enantioselectivity, mild reaction conditions, reduced metal waste. |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of petrochemicals. manufacturing.net | Reduced carbon footprint and reliance on fossil fuels. |
| Safer Solvents and Auxiliaries | Employing water or other benign solvents in place of volatile organic compounds (VOCs). chemistryjournals.net | Reduced environmental pollution and improved worker safety. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption. chemistryjournals.netrsc.org | Lower production costs and environmental impact. |
Advanced Analytical Techniques for Characterization and Quantitation in Research Samples
Robust analytical methods are the bedrock of chemical and pharmaceutical research, ensuring the identity, purity, and quantity of a compound are accurately determined. For a chiral molecule like this compound, enantioselective analysis is of paramount importance. wikipedia.org Future research will rely on the application and development of advanced analytical techniques to fully characterize the compound and its behavior in complex biological systems.
Key areas for analytical advancement include:
Chiral Separation: Development of more efficient and rapid chiral separation methods using high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with novel chiral stationary phases (CSPs). jiangnan.edu.cn Capillary electrophoresis (CE) with chiral selectors also presents a powerful alternative for high-resolution enantiomeric separation. nih.govwvu.edu
Structural Elucidation: Utilizing a combination of spectroscopic techniques, including 2D Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS), to confirm the structure of the compound and its metabolites. researchgate.netnih.gov
Quantitative Bioanalysis: Developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods for the quantitation of this compound in various biological matrices such as plasma, tissue, and cerebrospinal fluid. This is essential for detailed pharmacokinetic and pharmacodynamic studies.
| Analytical Technique | Principle | Specific Application for this compound |
|---|---|---|
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. jiangnan.edu.cnwvu.edu | Determination of enantiomeric purity and separation from the (2S)-enantiomer. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. nih.gov | Unambiguous confirmation of molecular formula and identification of metabolites. |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Provides information on the connectivity of atoms within a molecule. researchgate.net | Complete and unambiguous assignment of all proton and carbon signals for structural verification. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field, often with a chiral selector added to the buffer. nih.gov | High-efficiency analysis of enantiomeric purity, especially for small sample volumes. |
| LC-MS/MS | Combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. acs.org | Trace-level quantification in complex biological fluids for pharmacokinetic studies. |
Q & A
Q. What methods are used to confirm the stereochemical configuration of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide?
To verify the (2R) configuration, researchers employ chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy. For example, enantiomer-specific splitting patterns in -NMR or -NMR can differentiate stereoisomers. Additionally, optical rotation measurements and X-ray crystallography provide definitive evidence of chirality .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves direct amination of (R)-2-aminopropanoic acid derivatives with dimethylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Reaction conditions (e.g., pH 7–8, 0–5°C) are critical to minimize racemization. Solvents such as DMF or THF are typically used, followed by purification via flash chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR identify functional groups and stereochemistry (e.g., coupling constants for chiral centers).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Chiral columns validate enantiomeric purity (>98% ee).
For example, -NMR signals at δ 1.2–1.5 ppm (dimethyl groups) and δ 7.3–7.5 ppm (phenyl protons) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve challenges in enantiomer separation during synthesis?
Racemization risks arise during amidation or under acidic/basic conditions. Strategies include:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.
- Optimizing reaction pH (neutral to slightly acidic) and temperature (<25°C).
- Employing kinetic resolution via enzymes (e.g., lipases) for selective catalysis .
Q. How to design experiments to evaluate its biological activity (e.g., enzyme inhibition)?
- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Molecular docking : Predict binding interactions using software like AutoDock Vina, focusing on hydrogen bonds with the amino group and steric effects from the phenyl ring.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. phenyl groups) to assess activity trends .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., buffer pH, enzyme sources) or impurities. Mitigation steps:
- Validate assays with positive/negative controls.
- Reproduce experiments using HPLC-purified compound (>99% purity).
- Cross-reference activity with analogs (e.g., (2S)-isomers) to isolate stereospecific effects .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time.
- Work-up optimization : Replace column chromatography with crystallization for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
